The compound is cataloged under the Chemical Abstracts Service (CAS) number 6455-94-3 and is recognized in databases such as PubChem and BenchChem. It is classified as an aromatic aldehyde due to the presence of a benzaldehyde functional group, which is a key feature in many organic synthesis reactions and medicinal chemistry applications.
The synthesis of 2-[(3-Fluorobenzyl)oxy]benzaldehyde can be achieved through several established methods in organic chemistry:
The optimization of reaction parameters such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity of the final product.
The molecular structure of 2-[(3-Fluorobenzyl)oxy]benzaldehyde features:
1S/C14H11FO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C=O
This structure suggests that the compound has significant steric hindrance due to the bulky fluorobenzyl group, which may influence its reactivity and interactions with biological targets.
2-[(3-Fluorobenzyl)oxy]benzaldehyde can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and materials science.
Further research is necessary to elucidate its precise mechanisms and biological implications.
Property | Value |
---|---|
Molecular Weight | 230.24 g/mol |
Molecular Formula | |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
State | Solid |
These properties indicate that 2-[(3-Fluorobenzyl)oxy]benzaldehyde is likely to be stable under standard laboratory conditions but should be handled with care due to its potential reactivity.
The applications of 2-[(3-Fluorobenzyl)oxy]benzaldehyde span several scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3